Cas no 79379-05-8 (4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole)
4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole
- 1H-Pyrazole,4-(2-chloroethyl)-3,5-dimethyl-
- 3,5-dimethyl-4-(2-chloroethyl)-1H-pyrazole
- 3,5-dimethyl-4-(2-chloroethyl)pyrazole
- 4-(2-chloroethyl)-3,5-dimethylpyrazole
- A839667
- PS-11844
- 3,5-dimethyl-4'-(2-chloroethyl)-1H-pyrazole, AldrichCPR
- FT-0614663
- 1H-Pyrazole,4-(2-chloroethyl)-3,5-dimethyl
- 79379-05-8
- DTXSID10358721
- MFCD00464183
- 3,5-Dimethyl-4'-(2-chloroethyl)-1H-pyrazole
- SCHEMBL17493910
- AKOS000266315
- 4-(2-Chloro-ethyl)-3,5-dimethyl-1H-pyrazole
- AMY31142
- STK502103
- ALBB-006734
-
- MDL: MFCD00464183
- Inchi: 1S/C7H11ClN2/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10)
- InChI Key: CLKLSRDKPNOWAM-UHFFFAOYSA-N
- SMILES: ClCCC1C(C)=NNC=1C
Computed Properties
- Exact Mass: 158.06100
- Monoisotopic Mass: 158.0610761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- Density: 1.151
- Melting Point: 125-127°C
- Boiling Point: 306.9°C at 760 mmHg
- Flash Point: 168.1°C
- Refractive Index: 1.534
- PSA: 28.68000
- LogP: 1.80780
4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037995-500mg |
4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole |
79379-05-8 | 500mg |
1868CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037995-500mg |
4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole |
79379-05-8 | 500mg |
1868.0CNY | 2021-07-13 | ||
| Chemenu | CM188544-5g |
4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole |
79379-05-8 | 95% | 5g |
$444 | 2021-08-05 | |
| Chemenu | CM188544-1g |
4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole |
79379-05-8 | 95% | 1g |
$199 | 2024-07-23 | |
| eNovation Chemicals LLC | Y0977100-10g |
1H-Pyrazole,4-(2-chloroethyl)-3,5-dimethyl |
79379-05-8 | 95% | 10g |
$1235 | 2024-08-03 | |
| Alichem | A049003604-5g |
4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole |
79379-05-8 | 95% | 5g |
$387.84 | 2023-09-01 | |
| TRC | C384490-10mg |
4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole |
79379-05-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C384490-50mg |
4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole |
79379-05-8 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C384490-100mg |
4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole |
79379-05-8 | 100mg |
$ 95.00 | 2022-06-06 | ||
| A2B Chem LLC | AC59256-500mg |
4-(2-Chloroethyl)-3,5-dimethyl-1h-pyrazole |
79379-05-8 | >95% | 500mg |
$467.00 | 2024-04-19 |
4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole Suppliers
4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole
Introduction to 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole (CAS No. 79379-05-8)
4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole (CAS No. 79379-05-8) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the pyrazole class, which is well-known for its broad spectrum of biological activities and utility in drug development. The presence of both chloroethyl and dimethyl substituents in its molecular framework endows it with distinct chemical reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The structural motif of 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole consists of a six-membered aromatic ring containing two nitrogen atoms, with substituents at the 3rd and 5th positions that enhance its solubility and metabolic stability. The chloroethyl group at the 4th position introduces electrophilic centers, facilitating nucleophilic substitution reactions that are pivotal in medicinal chemistry. This feature has been exploited in the development of novel compounds targeting various therapeutic pathways.
In recent years, there has been a surge in research focusing on the pharmacological potential of pyrazole derivatives. Studies have demonstrated that compounds with similar structural features to 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole exhibit promising activities as kinase inhibitors, anti-inflammatory agents, and antimicrobial agents. For instance, modifications of the pyrazole core have been shown to enhance binding affinity to specific protein targets, leading to improved therapeutic efficacy.
One of the most compelling aspects of 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole is its versatility as a building block in drug design. The combination of the dimethyl groups at the 3rd and 5th positions provides steric hindrance, which can be leveraged to optimize pharmacokinetic properties such as bioavailability and blood-brain barrier penetration. Meanwhile, the chloroethyl substituent allows for further derivatization through reactions such as etherification or nucleophilic aromatic substitution, enabling the creation of structurally diverse analogs.
Recent advancements in computational chemistry have further highlighted the synthetic utility of this compound. Molecular modeling studies indicate that 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole can serve as a scaffold for designing molecules with enhanced selectivity against off-target enzymes. This is particularly relevant in the context of developing next-generation therapeutics where minimizing side effects is paramount.
The pharmaceutical industry has taken notice of these properties, leading to several ongoing clinical trials where derivatives of 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole are being evaluated for their efficacy in treating conditions such as cancer and neurodegenerative diseases. Preliminary results suggest that certain analogs exhibit potent inhibitory effects on disease-causing pathways without significant toxicity.
In addition to its pharmaceutical applications, 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole has shown promise in agricultural research. Its structural similarity to known bioactive compounds makes it a candidate for developing novel pesticides or herbicides. By fine-tuning its chemical properties, researchers aim to create environmentally friendly agrochemicals that are effective yet sustainable.
The synthesis of 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole itself is an area of active investigation. Recent reports have described efficient synthetic routes that improve yield and purity while reducing environmental impact. These methodologies often involve catalytic processes or green chemistry principles, aligning with global efforts to promote sustainable chemical manufacturing.
Looking ahead, the future prospects for 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole are bright. As computational tools become more sophisticated and high-throughput screening technologies advance, the identification of new derivatives with enhanced biological activity will accelerate. This compound exemplifies how structural modifications can unlock novel therapeutic opportunities and underscores the importance of continued research in heterocyclic chemistry.
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